An In-Depth Technical Guide to 3-Methyl-2-buten-2-ylboronic Acid
An In-Depth Technical Guide to 3-Methyl-2-buten-2-ylboronic Acid
CAS Number: 870777-16-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyl-2-buten-2-ylboronic acid, a versatile reagent in modern organic synthesis. With the Chemical Abstracts Service (CAS) number 870777-16-5, this organoboron compound is of increasing interest in the field of medicinal chemistry and drug development.[1][2][3] This document will delve into its chemical and physical properties, provide a detailed, representative synthesis protocol, explore its applications, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and outline essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this valuable synthetic building block.
Introduction: The Versatility of a Prenyl-Substituted Boronic Acid
3-Methyl-2-buten-2-ylboronic acid, also known as prenylboronic acid, is an unsaturated alkylboronic acid that has garnered attention for its utility in introducing the sterically hindered and functionally significant prenyl group into organic molecules. The prenyl moiety is a common structural motif in a vast array of natural products and pharmacologically active compounds, often contributing to their biological activity. The ability to strategically incorporate this group is therefore of paramount importance in the synthesis of novel therapeutic agents.
Boronic acids, in general, are lauded for their stability, low toxicity, and diverse reactivity, with the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction being a prime example of their synthetic power.[4][5] 3-Methyl-2-buten-2-ylboronic acid is a valuable participant in such reactions, enabling the formation of carbon-carbon bonds between the prenyl group and various aryl, heteroaryl, or vinyl partners.[6] This capability has significant implications for the construction of complex molecular architectures in drug discovery programs.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory. The key properties of 3-methyl-2-buten-2-ylboronic acid are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 870777-16-5 | [1][2][3] |
| Molecular Formula | C₅H₁₁BO₂ | [1][2][3] |
| Molecular Weight | 113.95 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 173-178 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis of 3-Methyl-2-buten-2-ylboronic Acid
While several methods for the synthesis of boronic acids exist, a common and effective approach for the preparation of alkylboronic acids from alkenes is through hydroboration followed by hydrolysis. A representative, detailed protocol for the synthesis of 3-methyl-2-buten-2-ylboronic acid from the readily available starting material, 2-methyl-3-buten-2-ol, is provided below. This protocol is based on established hydroboration-oxidation methodologies.
Reaction Scheme:
Caption: Synthetic route to 3-methyl-2-buten-2-ylboronic acid.
Experimental Protocol:
Materials:
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2-methyl-3-buten-2-ol
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Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
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Deionized water
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Diethyl ether
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Magnesium sulfate (anhydrous)
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Round-bottom flask
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Magnetic stirrer
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Septum
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Nitrogen or Argon gas inlet
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Addition funnel
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Ice bath
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Rotary evaporator
Procedure:
-
Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with 2-methyl-3-buten-2-ol (10.0 g, 116 mmol). Anhydrous THF (100 mL) is added to dissolve the alcohol. The flask is then cooled to 0 °C in an ice bath.
-
Hydroboration: A 1 M solution of borane-THF complex (128 mL, 128 mmol) is added dropwise to the stirred solution of the alcohol over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
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Hydrolysis: The reaction is carefully quenched by the slow, dropwise addition of deionized water (50 mL) at 0 °C. The mixture is then stirred vigorously for 30 minutes at room temperature.
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Workup and Isolation: The reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield 3-methyl-2-buten-2-ylboronic acid as a white solid.
Note: The yield and purity should be determined by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Applications in Drug Discovery and Development
The primary application of 3-methyl-2-buten-2-ylboronic acid in drug discovery lies in its role as a building block in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp³) bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura Cross-Coupling Reaction
The generalized catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of 3-methyl-2-buten-2-ylboronic acid, 'R'' in the diagram represents the prenyl group. This allows for the coupling of the prenyl moiety onto an aryl or vinyl halide (R-X), leading to the synthesis of prenylated aromatic and heteroaromatic compounds.
Illustrative Application in Medicinal Chemistry
While specific examples of drugs synthesized using 3-methyl-2-buten-2-ylboronic acid are not yet widely published, the utility of similar boronic acids in drug synthesis is well-documented. For instance, the Suzuki-Miyaura coupling is a key step in the synthesis of numerous commercial drugs. The ability to introduce a prenyl group is particularly relevant in the development of compounds targeting pathways where prenylated proteins are involved, such as in cancer and inflammatory diseases.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
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Vinyl Proton: A singlet or a narrowly split multiplet in the region of 5.0-6.0 ppm.
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Methyl Protons (on the double bond): Two singlets in the region of 1.6-1.9 ppm.
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Methyl Proton (attached to the same carbon as the boron): A singlet in the region of 1.2-1.5 ppm.
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B(OH)₂ Protons: A broad singlet that is exchangeable with D₂O, typically in the range of 4.0-6.0 ppm, but can vary significantly with concentration and solvent.
¹³C NMR (Predicted):
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Quaternary Olefinic Carbon (C-B): A signal in the downfield region, likely around 140-150 ppm.
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Quaternary Olefinic Carbon (C(CH₃)₂): A signal in the region of 130-140 ppm.
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Methyl Carbons: Signals in the aliphatic region, typically between 15-30 ppm.
FT-IR (Predicted):
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O-H Stretch (B-OH): A broad absorption band in the region of 3200-3600 cm⁻¹.
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C=C Stretch: A medium to weak absorption around 1640-1680 cm⁻¹.
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B-O Stretch: A strong absorption in the region of 1300-1400 cm⁻¹.
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C-H Stretch (sp³ and sp²): Absorptions in the region of 2850-3100 cm⁻¹.
Safety, Handling, and Disposal
As with all chemical reagents, proper safety precautions must be observed when handling 3-methyl-2-buten-2-ylboronic acid.
Hazard Identification:
-
While specific toxicity data for this compound is limited, boronic acids as a class are generally considered to be of low to moderate toxicity.
-
May cause skin and eye irritation.[7]
-
May be harmful if swallowed or inhaled.[7]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[1]
-
Boronic acids can be sensitive to moisture and air, which can lead to decomposition.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS) for specific disposal instructions.[8]
-
Contaminated materials should be treated as hazardous waste.
Conclusion
3-Methyl-2-buten-2-ylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the introduction of the biologically relevant prenyl group. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a significant tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for its effective implementation in the laboratory. As research in this area continues, the applications of this and similar organoboron reagents are expected to expand, further contributing to the advancement of chemical synthesis and the discovery of new therapeutic agents.
References
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3-Methyl-2-buten-2-ylboronic acid. Scientific Laboratory Supplies. Retrieved from [Link]
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Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
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Suzuki coupling of 81. Reagents and conditions... ResearchGate. Retrieved from [Link]
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Almeida, B., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4979. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]
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Methylboronic acid - SAFETY DATA SHEET. (2024). Retrieved from [Link]
- Method for preparing 3-methyl-2-butenoic acid. Google Patents.
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Applications of Boronic Acids in Organic Synthesis. UCL Discovery. Retrieved from [Link]
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